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molecular formula K2S2O8<br>K2O8S2 B057054 Potassium persulfate CAS No. 7727-21-1

Potassium persulfate

Cat. No. B057054
M. Wt: 270.33 g/mol
InChI Key: USHAGKDGDHPEEY-UHFFFAOYSA-L
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Patent
US08123970B2

Procedure details

Comparative Example A was prepared as for the “Conventional Complete Solution” described in Table 2 of Example 1 of U.S. Pat. No. 6,818,142. A 11.2% potassium monopersulfate solution was prepared by dissolving OXONE (12.6 g) potassium monopersulfate in deionized water (100 g) at a temperature of 22° C. The OXONE was mixed until completely dissolved. The resulting solution produced was prepared below the saturation limit expressed in Table 1 above. The resulting solution contained 0.51% active oxygen, 5.00% KHSO5, 2.54% KHSO4, pH=1.2, 10.56% total dissolved solids (TDS), and a 0.15:1 weight ratio of AO/SO4. A rate constant was derived from the data in Table 2 of U.S. Pat. No. 6,818,142 and found to be k=0.0062. Using Equation 1 above, the value of t10% was 17 days, where t10% is the time it takes to loose 10% of the active oxygen.
Name
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
KHSO5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][O:2][S:3]([O-:5])=[O:4].[K+:6].[O:7]=O.[OH:9][S:10]([O-])(=[O:12])=[O:11].[K+]>O>[S:3]([O:2][O:1][S:10]([O-:12])(=[O:11])=[O:9])([O-:7])(=[O:5])=[O:4].[K+:6].[K+:6] |f:0.1,3.4,6.7.8|

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
100 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
KHSO5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Comparative Example A was prepared as for the “Conventional Complete Solution”
DISSOLUTION
Type
DISSOLUTION
Details
until completely dissolved
CUSTOM
Type
CUSTOM
Details
The resulting solution produced
CUSTOM
Type
CUSTOM
Details
was prepared below the saturation limit
DISSOLUTION
Type
DISSOLUTION
Details
dissolved solids (TDS)

Outcomes

Product
Details
Reaction Time
17 d
Name
Type
product
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 11.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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